Cas no 2171684-34-5 (tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate)
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate
- EN300-1640886
- 2171684-34-5
- tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
-
- Inchi: 1S/C15H28N2O3/c1-11(2)12-15(19-9-7-16-12)6-8-17(10-15)13(18)20-14(3,4)5/h11-12,16H,6-10H2,1-5H3
- InChI Key: CZSXNVATNZCMFU-UHFFFAOYSA-N
- SMILES: O1CCNC(C(C)C)C21CN(C(=O)OC(C)(C)C)CC2
Computed Properties
- Exact Mass: 284.20999276g/mol
- Monoisotopic Mass: 284.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.8Ų
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1640886-0.05g |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 0.05g |
$780.0 | 2023-06-04 | ||
| Enamine | EN300-1640886-0.1g |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 0.1g |
$817.0 | 2023-06-04 | ||
| Enamine | EN300-1640886-0.25g |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 0.25g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1640886-0.5g |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 0.5g |
$891.0 | 2023-06-04 | ||
| Enamine | EN300-1640886-1.0g |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 1g |
$928.0 | 2023-06-04 | ||
| Enamine | EN300-1640886-2.5g |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 2.5g |
$1819.0 | 2023-06-04 | ||
| Enamine | EN300-1640886-5.0g |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 5g |
$2692.0 | 2023-06-04 | ||
| Enamine | EN300-1640886-10.0g |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 10g |
$3992.0 | 2023-06-04 | ||
| Enamine | EN300-1640886-50mg |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 50mg |
$780.0 | 2023-09-22 | ||
| Enamine | EN300-1640886-100mg |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate |
2171684-34-5 | 100mg |
$817.0 | 2023-09-22 |
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate: A Comprehensive Overview
tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate is a complex organic compound with the CAS number 2171684-34-5. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings sharing only one atom, typically a carbon or nitrogen atom. The spiro4.5decane framework in this compound indicates that it consists of a 4-membered and a 5-membered ring fused at a single atom, creating a unique structural arrangement.
The tert-butyl group attached to the compound serves as an ester functional group, while the propan-2-yl substituent adds further complexity to the molecule's structure. The presence of oxygen (in the 6-oxa designation) and nitrogen atoms in the spiro system introduces additional functional diversity, making this compound a valuable substrate for various chemical reactions and applications.
Recent studies have highlighted the potential of tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate in drug design and development due to its unique structural features. The spiro system is known to impart rigidity and stability to molecules, which can be advantageous in medicinal chemistry for improving bioavailability and potency.
One of the most intriguing aspects of this compound is its ability to act as a scaffold for constructing bioactive molecules. Researchers have explored its use in synthesizing antimicrobial agents, where the spiro structure plays a crucial role in enhancing molecular interactions with target pathogens.
In addition to its pharmacological applications, tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate has shown promise in materials science. Its rigid structure makes it an ideal candidate for developing advanced polymers and materials with tailored mechanical properties.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, ring-closing reactions, and esterification steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure of tert-butyl 10-(propan-2-yl)-6 oxaspiro decane carboxy late (CAS No: 2171684345). These methods provide high-resolution data that aids in understanding the compound's stereochemistry and reactivity.
Looking ahead, ongoing research is focused on leveraging the unique properties of this compound for innovative applications in biotechnology and green chemistry. Its ability to participate in enantioselective reactions makes it a valuable tool for producing chiral compounds with high optical purity.
In conclusion, tert-butyl 10-(propan - 2 - yl) -6 oxa - 2 ,9 diazaspiro4 .5 decane - 2 carboxy late (CAS No: 2171684345) stands out as a versatile building block in organic synthesis with diverse applications across multiple scientific disciplines.
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